Lipophilicity (LogP) and Hydrogen Bonding Capacity: Computed Property Differentiation
The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.5, and its topological polar surface area (TPSA) is 46.3 Ų [1]. For comparison, the des-methyl analog (2-aminophenyl)(piperidin-1-yl)methanone exhibits a lower predicted LogP (approximately 1.9–2.0 based on fragment-based calculation) and identical TPSA, while the 2-methylpiperidine regioisomer has an equivalent molecular weight but a different LogP due to altered steric shielding of the polar amide group [1] . The difference of approximately 0.5–0.6 LogP units between the target compound and its des-methyl analog translates to a predicted 3–4 fold increase in lipid bilayer partitioning, which may affect membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | (2-aminophenyl)(piperidin-1-yl)methanone (des-methyl analog): estimated LogP ~1.9–2.0 |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1] |
Why This Matters
For procurement decisions in CNS-targeted or cell-penetrant compound libraries, the higher predicted LogP of the 4-methylpiperidine scaffold may be a critical selection criterion over the less lipophilic des-methyl analog when membrane permeability is a primary design parameter.
- [1] PubChem. (2025). Compound Summary for CID 942439: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone. National Center for Biotechnology Information. View Source
